3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H13NO3S and a molecular weight of 239.3 g/mol . It is known for its applications in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 3-acetylbenzenesulfonyl chloride with prop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-N-allylbenzenesulfonamide
- 3-acetyl-N-(prop-2-en-1-yl)benzenesulfonamide
Uniqueness
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.
Biological Activity
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of an acetyl group attached to a benzene ring, with a prop-2-en-1-yl substituent and a sulfonamide functional group. This unique configuration contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors, which leads to its observed effects. The exact pathways may vary based on the biological context in which the compound is applied.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's structure allows it to disrupt bacterial cell wall synthesis, leading to cell death.
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic proteins such as Bax and Bcl-2. For instance, one study highlighted that derivatives of sulfonamides, including this compound, exhibited cytotoxic effects against several cancer cell lines (MCF-7, HepG2, A549) with varying IC50 values .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 21.15 |
This compound | HepG2 | 12.53 |
This compound | A549 | 30.91 |
Study on Anticancer Activity
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to significant cell cycle arrest in the G2/M phase and increased apoptosis rates. Flow cytometry analysis showed that treated cells had a higher percentage of apoptotic cells compared to untreated controls .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against various pathogenic bacteria. The findings revealed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
Properties
IUPAC Name |
3-acetyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-3-7-12-16(14,15)11-6-4-5-10(8-11)9(2)13/h3-6,8,12H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKIAUQBRDYTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.